molecular formula C8H14F2N2O B1475710 4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide CAS No. 1869487-20-6

4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide

Cat. No.: B1475710
CAS No.: 1869487-20-6
M. Wt: 192.21 g/mol
InChI Key: HEHQQHZEAHUNDN-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-isopropylpyrrolidine-2-carboxamide is a fluorinated pyrrolidine derivative characterized by two fluorine atoms at the 4-position of the pyrrolidine ring and an isopropyl group attached to the amide nitrogen. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, influence conformational rigidity, and modulate electronic properties of molecules. The isopropyl moiety may improve lipophilicity and target binding interactions.

Properties

IUPAC Name

4,4-difluoro-N-propan-2-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-5(2)12-7(13)6-3-8(9,10)4-11-6/h5-6,11H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHQQHZEAHUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-N-isopropylpyrrolidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or activation of enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting the overall metabolic flux.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect various types of cells, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. For example, it may alter the expression of genes involved in cell cycle regulation, thereby impacting cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or organ toxicity. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, affecting the levels of metabolites and the overall metabolic flux. For instance, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy production.

Biological Activity

4,4-Difluoro-N-isopropylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Chemical Formula : C5_5H8_8F2_2N2_2O
  • CAS Number : 1869487-20-6
  • Molecular Weight : 150.12 g/mol

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific proteases involved in various biological pathways. This inhibition can lead to modulation of cellular processes such as apoptosis and inflammation.

Receptor Binding

The compound interacts with various receptors, potentially influencing signaling pathways related to cell proliferation and differentiation. Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also act as a receptor modulator.

The mechanism of action involves binding to specific enzymes or receptors, leading to altered activity that affects downstream biological processes. For instance, it may stabilize proteins in an inactive conformation, thus inhibiting their function.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound demonstrates moderate absorption characteristics.
  • Distribution : It is distributed throughout tissues influenced by specific transporters.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes.
  • Excretion : Excreted through renal pathways as metabolites .

Case Study 1: Cancer Research

In a study examining the compound's effects on cancer cell lines, it was found to inhibit cell growth in a dose-dependent manner. The compound's ability to induce apoptosis in tumor cells was highlighted, suggesting its potential as an anticancer agent .

Case Study 2: Inflammatory Disorders

Another investigation focused on the anti-inflammatory properties of the compound. It was shown to reduce markers of inflammation in animal models, indicating its therapeutic potential in treating inflammatory diseases .

Data Summary Table

Parameter Value
Chemical FormulaC5_5H8_8F2_2N2_2O
CAS Number1869487-20-6
Molecular Weight150.12 g/mol
Primary Biological ActivityEnzyme inhibition, receptor binding
PharmacokineticsModerate absorption; renal excretion
Potential ApplicationsAnticancer, anti-inflammatory agents

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolidine carboxamides, emphasizing differences in substituents, physicochemical properties, and synthetic approaches.

Structural Analogues and Physicochemical Properties

Key analogues include:

4-Fluoro-N-isopropylpyrrolidine-2-carboxamide (monofluoro substitution).

4,4-Dichloro-N-isopropylpyrrolidine-2-carboxamide (chlorine instead of fluorine).

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Fluorine Impact
4,4-Difluoro-N-isopropylpyrrolidine-2-carboxamide 220.2 1.8 ~15 (moderate) High conformational rigidity, increased metabolic stability
N-Methylpyrrolidine-2-carboxamide 142.2 0.5 ~50 (high) Flexible backbone, rapid metabolism
4-Fluoro-N-isopropylpyrrolidine-2-carboxamide 202.2 1.5 ~20 Moderate rigidity, intermediate stability
4,4-Dichloro-N-isopropylpyrrolidine-2-carboxamide 253.1 2.3 ~5 (low) Higher lipophilicity, potential toxicity concerns

Key Observations :

  • Fluorination reduces solubility compared to non-fluorinated analogues but enhances stability.

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide typically follows a multi-step approach involving:

  • Preparation of the pyrrolidine-2-carboxylic acid derivative or its activated form (e.g., acid chloride).
  • Introduction of the 4,4-difluoro substitution on the pyrrolidine ring.
  • Formation of the carboxamide bond with isopropylamine.

Preparation of Pyrrolidine-2-Carbonyl Chloride Intermediate

A common precursor in the synthesis is pyrrolidine-2-carbonyl chloride, which can be prepared from pyrrolidine-2-carboxylic acid (L-proline) by chlorination. This step activates the carboxylic acid for subsequent amide bond formation.

Typical conditions:

Reagents Conditions Notes
Pyrrolidine-2-carboxylic acid (L-proline) PCl5 in presence of acetyl chloride Efficient chlorination to acid chloride

This method is well-documented for related pyrrolidine carboxamides and provides a reactive intermediate for coupling with amines.

Amide Bond Formation with Isopropylamine

Once the 4,4-difluoro-pyrrolidine-2-carbonyl chloride is prepared, it is reacted with isopropylamine to form the target carboxamide.

Typical reaction conditions:

Reagents Solvent Temperature Notes
4,4-Difluoro-pyrrolidine-2-carbonyl chloride Dry solvent (e.g., acetone) 0 °C to room temperature Controlled addition to avoid side reactions
Isopropylamine - - Used in slight excess

This step is generally straightforward and yields the desired amide with high purity after standard workup and purification.

Alternative and Advanced Synthetic Approaches

Recent advances include biocatalytic and enantioselective methods for the synthesis of fluorinated amines and carboxamides, which may be adapted for this compound class.

  • Enantioselective synthesis via biocatalytic N–H insertion using engineered hemoproteins has been reported for α-trifluoromethyl amines, which share mechanistic similarities with difluorinated pyrrolidines. These methods enable stereoselective formation of C–N bonds with fluorinated substituents.

  • Density Functional Theory (DFT) and computational modeling support the design of catalysts and reagents to optimize enantioselectivity and yield in these transformations.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Key Outcome
1 Preparation of pyrrolidine-2-carbonyl chloride Pyrrolidine-2-carboxylic acid, PCl5, acetyl chloride Activated acid chloride intermediate
2 Introduction of 4,4-difluoro group Ketone intermediate, deoxofluor reagent, benzoyl protection Geminal difluoro substitution at C4
3 Amide bond formation with isopropylamine Isopropylamine, dry solvent, controlled temp Formation of this compound

Research Findings and Notes

  • The choice of protecting groups during fluorination is crucial; benzoyl protection facilitates fluorination, whereas benzyl protection inhibits it.
  • Purity and structural confirmation are typically verified by TLC, elemental analysis, and spectroscopic methods such as ^1H NMR and IR.
  • The synthetic route is adaptable to various N-substituted pyrrolidine-2-carboxamides, indicating versatility in modifying the amide substituent.
  • Enantioselective biocatalytic methods hold promise for future synthesis with improved stereochemical control.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4,4-difluoro-N-isopropylpyrrolidine-2-carboxamide, and which characterization techniques are essential for confirming its structure?

  • Methodological Answer : Synthesis typically involves cyclization of pyrrolidine precursors followed by fluorination and amidation. Key steps include:

  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) or XtalFluor reagents to introduce fluorine atoms at the 4,4-positions.
  • Amidation : Coupling with isopropylamine via carbodiimide-mediated activation (e.g., EDC/HOBt).
  • Characterization : Employ nuclear magnetic resonance (NMR) to confirm fluorine substitution patterns and stereochemistry, mass spectrometry (MS) for molecular weight validation, and infrared spectroscopy (IR) to verify carboxamide functionality. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers optimize the yield of this compound using statistical experimental design?

  • Methodological Answer : Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent polarity, catalyst loading). For example:

  • Central Composite Design : Optimizes fluorination efficiency by modeling interactions between reaction time (10–24 hrs) and DAST equivalents (1.5–2.5 eq).
  • Response Surface Methodology : Identifies ideal conditions for amidation, balancing yield and purity. Statistical tools like ANOVA validate significance of factors .

Advanced Research Questions

Q. What computational strategies are recommended for elucidating the reaction mechanism of fluorination in the synthesis of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) map energy profiles of fluorination intermediates. Key steps:

  • Reaction Path Search : Identify transition states for fluorine substitution using nudged elastic band (NEB) methods.
  • Solvent Effects : Implicit solvent models (e.g., COSMO-RS) assess polarity impacts on activation energy.
  • Validation : Compare computed NMR chemical shifts (GIAO-DFT) with experimental data to confirm mechanistic hypotheses .

Q. How should discrepancies between spectroscopic data and expected molecular structures of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or residual solvents. Mitigation strategies include:

  • Variable Temperature NMR : Suppresses signal splitting caused by conformational exchange.
  • 2D NMR (HSQC, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents.
  • High-Resolution MS (HRMS) : Rules out isotopic or adduct-related misinterpretations. Cross-validate with X-ray structures if crystalline derivatives are accessible .

Q. What methodological approaches are effective in controlling the stereochemistry of this compound during its synthesis?

  • Methodological Answer : Stereocontrol requires:

  • Chiral Catalysts : Asymmetric hydrogenation or fluorination using Ru- or Ir-based catalysts.
  • Kinetic Resolution : Enzymatic or chemical resolution of racemic intermediates (e.g., lipase-mediated hydrolysis).
  • Dynamic Kinetic Asymmetric Transformations (DYKAT) : Exploit equilibrium between enantiomers under reaction conditions favoring one pathway.
  • Monitoring : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (ee) ≥95% .

Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot plant, and how can reactor design mitigate these issues?

  • Methodological Answer : Scale-up challenges include heat transfer inefficiencies and mixing limitations. Solutions involve:

  • Flow Chemistry : Continuous reactors enhance heat dissipation and reduce side reactions (e.g., epimerization).
  • Microreactor Arrays : Improve mass transfer for fluorination steps requiring precise stoichiometry.
  • Process Simulation : Aspen Plus or COMSOL models predict optimal parameters (e.g., residence time, pressure) to maintain yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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